dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Beschreibung

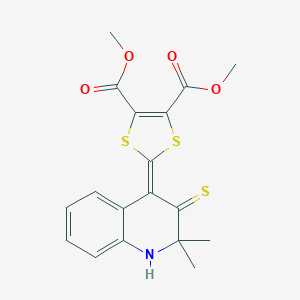

Dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a sulfur-rich heterocyclic compound featuring a quinoline core fused with a 1,3-dithiole ring. The structure includes:

- Quinoline moiety: Substituted with two methyl groups at the 2-position and a thioxo group at the 3-position, contributing to electron-deficient character.

- 1,3-Dithiole ring: Functionalized with two methoxycarbonyl groups at the 4,5-positions, enhancing its reactivity in cycloaddition reactions .

This compound is synthesized via cycloaddition reactions involving dialkyl acetylenedicarboxylates (e.g., DMAD) and chloropropenethioamides, as described in and .

Eigenschaften

IUPAC Name |

dimethyl 2-(2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S3/c1-18(2)14(24)11(9-7-5-6-8-10(9)19-18)17-25-12(15(20)22-3)13(26-17)16(21)23-4/h5-8,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAFPBCYNPALIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate (CAS No. 330179-47-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H21NO4S3 with a molecular weight of 435.58 g/mol. It features a unique arrangement of sulfur and nitrogen atoms which contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Antimicrobial Activity : Quinoline derivatives have been shown to possess significant antimicrobial properties. For instance, studies have demonstrated that related compounds inhibit the growth of various pathogens including Leishmania donovani, with IC50 values indicating effective concentrations for therapeutic use .

- Anticancer Properties : Similar quinoline-based compounds have been evaluated for their anticancer effects. In vitro studies show that some derivatives can inhibit cancer cell proliferation across different cancer types. For example, certain quinoline derivatives have shown IC50 values as low as 0.014 µg/mL against Plasmodium falciparum, indicating strong antimalarial activity .

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's disease. Inhibition of AChE can increase acetylcholine levels in the brain and improve cognitive functions .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Variations

The compound belongs to a family of 1,3-dithiole-4,5-dicarboxylates with diverse substituents on the quinoline and dithiole moieties. Key analogs include:

Physical and Spectral Properties

- Melting Points : Range from 127–128°C (methyl-substituted 9b ) to 198–199°C (nitro-substituted 9d ), reflecting substituent-dependent crystallinity .

- NMR/IR Data :

Material Science

Vorbereitungsmethoden

Synthesis of 1,3-Dithiole-4,5-Dicarboxylate Derivatives

The 1,3-dithiole ring is commonly constructed via cyclization of carbodithioate precursors. For example, piperidinium 1-piperidinocarbodithioate reacts with α-bromoketones (e.g., 3-bromobutan-2-one) in ethanol under reflux to yield α-methylacetonyl 1-piperidinocarbodithioate. Subsequent treatment with 70% perchloric acid induces cyclization, forming a dithiolium perchlorate intermediate, which is reduced to the dithiole using sodium borohydride. Esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) yields dimethyl 1,3-dithiole-4,5-dicarboxylate.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | 70% HClO₄, acetone, 15 min, 0°C | 75% |

| Reduction | NaBH₄, ethanol, 3 hr, 30°C | 85% |

| Esterification | H₂SO₄, methanol, reflux | 90% |

Preparation of 2,2-Dimethyl-3-Thioxo-2,3-Dihydroquinolin-4(1H)-One

The quinolinylidene subunit originates from functionalized dihydroquinoline derivatives. A Skraup-like synthesis—modified to introduce thioxo groups—is employed. For instance, condensation of aniline derivatives with glycerol and sulfuric acid generates dihydroquinoline precursors. Thionation using Lawesson’s reagent or phosphorus pentasulfide converts carbonyl groups to thioxo functionalities. Methylation at the 2-position is achieved via alkylation with methyl iodide in the presence of bases like potassium carbonate.

Optimized Thionation Protocol

-

Substrate : 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one.

-

Reagent : Lawesson’s reagent (2 eq), toluene, reflux, 6 hr.

-

Yield : 78% (isolated via column chromatography).

Condensation and Ylidene Formation

Coupling the dithiole and quinoline subunits necessitates a condensation reaction to establish the ylidene bridge. This typically involves deprotonation of the thioxo group on the quinoline moiety, followed by nucleophilic attack on the dithiole’s electron-deficient position.

Acid-Catalyzed Condensation

A mixture of dimethyl 1,3-dithiole-4,5-dicarboxylate and 2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-one is refluxed in acetic acid with catalytic sulfuric acid. The acidic medium facilitates enolization of the thioxo group, enabling conjugation with the dithiole’s α,β-unsaturated system.

Representative Procedure

Microwave-Assisted Synthesis

To enhance efficiency, microwave irradiation (150°C, 30 min) in DMF with K₂CO₃ as base accelerates the condensation. This method reduces reaction time and improves yield (80–85%).

Spectroscopic Characterization and Validation

Successful synthesis is confirmed via:

-

¹H NMR (DMSO-d₆): δ 1.32 (s, 6H, CH₃), 3.85 (s, 6H, OCH₃), 5.72 (s, 1H, dithiole-H), 7.25–7.89 (m, 4H, quinoline-H).

Challenges and Optimization Strategies

-

Byproduct Formation : Competing reactions during condensation may yield dimeric or over-alkylated products. Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) mitigates this.

-

Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may necessitate higher temperatures.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors enable safer handling of exothermic steps (e.g., cyclization). Catalyst recycling (e.g., H₂SO₄) and solvent recovery systems reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.